Vinyl neodecanoate
Overview
Description
Vinyl neodecanoate, also known as VeoVa 10, is a vinylic monomer that is virtually always used in combination with other monomers to create lattices or emulsion polymers . The trade name is an acronym of Vinyl ester of Versatic Acid with the number 10 meaning 10 carbons in the molecule . It has a medium to low glass transition temperature of -3 °C .
Synthesis Analysis
Vinyl neodecanoate can be synthesized by copolymerizing vinyl acetate (VAc), vinyl neodecanoate (VeoVa), and methyl methacrylate (MMA) with butyl acrylate (BA). The sample with BA is also put together with PVA solution, aluminium nitrate, and preservatives .Molecular Structure Analysis
The molecular formula of Vinyl neodecanoate is C12H22O2 . The structure is highly branched with a tertiary substituted α-carbon .Chemical Reactions Analysis
Vinyl neodecanoate is a mixture of isomeric vinyl esters of neodecanoic acid. It is mainly used as a modifying monomer in conjunction with other monomers and particularly the manufacture of vinyl acetate based polymer emulsions by the process of emulsion polymerization . It is very hydrophobic and the structure renders the polymers produced from it, very resistant to alkali degradation .Physical And Chemical Properties Analysis
Vinyl neodecanoate is a colorless liquid with a density of 0.882 g/mL . It has a boiling point of 60–216 °C . The molar mass is 198.306 g·mol −1 .Scientific Research Applications
RAFT Polymerization in Education
Vinyl neodecanoate has been utilized in educational settings to teach students about polymer synthesis. An experiment designed for undergraduate students involves the synthesis and characterization of poly(vinyl neodecanoate) through living free radical polymerization, specifically the reversible addition fragmentation chain transfer (RAFT) process. This experiment offers valuable laboratory experience in contemporary polymer science techniques (Nguyen, Bennet, Stenzel, & Barner‐Kowollik, 2008).
Polymerization Kinetics
Research has examined the kinetics and mechanism of the bulk free-radical polymerization of vinyl neodecanoate in the presence of polybutadiene. This study provides insights into the retardative chain transfer mechanism and the impact of polybutadiene on the polymerization process, which is crucial for understanding how different components interact during polymer synthesis (Pham, Tonge, Monteiro, & Gilbert, 2000).
Polymer Star Synthesis
Vinyl neodecanoate is also significant in the synthesis of poly(vinyl ester) stars. Various methodologies, including the xanthate-mediated living radical polymerization, have been used to produce these polymers with narrow polydispersities. This research is fundamental in advancing the field of polymer science and expanding the applications of these materials (Bernard et al., 2005).
Smart Reactors and Polymerization
The development of smart reactors for the exothermic emulsion copolymerization of vinyl acetate and vinyl neodecanoate represents a significant innovation. These reactors, integrated with smart materials and 3D fabrication technologies, allow for self-contained process control and novel reactor concepts, improving efficiency and safety in polymer production (Hu et al., 2020).
Biomedical Applications
Vinyl neodecanoate has been explored in the context of biomedical applications, particularly in the development of degradable vinyl polymers. These materials are important for various applications, ranging from medicine to environmental protection, due to their potential for complete or partial degradation, which is essential for sustainability and safety in biomedical applications (Delplace & Nicolas, 2015).
Polymer Stabilization
Research on bismuth(III)neodecanoate and its application in stabilizing poly(vinyl chloride) highlights the importance of vinyl neodecanoate derivatives in enhancing the stability and longevity of polymers used in various industrial applications (Liu, Jiang, Zhang, & Dong, 2018).
Emulsion Copolymerization
Studies on the emulsion copolymerization of vinyl acetate and neodecanoic acid vinyl ester have revealed the ability to adjust product properties and conversion rates through the manipulation of redox initiator components. This research offers valuable insights into optimizing polymerization processes for desired material properties (Jacob, Pauer, & Schroeter, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethenyl 7,7-dimethyloctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFJAZCVMOXQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Record name | VINYL NEODECANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12985 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274216 | |
Record name | Ethenyl 7,7-dimethyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid | |
Record name | VINYL NEODECANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12985 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Neodecanoic acid, ethenyl ester | |
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Flash Point |
greater than 175 °F (USCG, 1999) | |
Record name | VINYL NEODECANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12985 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Vinyl neodecanoate | |
CAS RN |
51000-52-3, 26544-09-2, 195321-14-3 | |
Record name | VINYL NEODECANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12985 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinyl tert-decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neodecanoic acid, ethenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethenyl 7,7-dimethyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl tert-decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Vinyl neodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
-4 °F (USCG, 1999) | |
Record name | VINYL NEODECANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12985 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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